molecular formula C20H23NO2 B2619064 2-([1,1'-Biphenyl]-4-yl)-1-(4-methoxypiperidin-1-yl)ethanone CAS No. 1235080-57-5

2-([1,1'-Biphenyl]-4-yl)-1-(4-methoxypiperidin-1-yl)ethanone

Cat. No.: B2619064
CAS No.: 1235080-57-5
M. Wt: 309.409
InChI Key: UHSLBHFTQRHPKD-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)-1-(4-methoxypiperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of biphenyl derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both biphenyl and piperidine moieties in the structure suggests potential biological activity and utility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)-1-(4-methoxypiperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

    Substitution: The biphenyl and piperidine rings may participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides or halogenating agents (e.g., N-bromosuccinimide) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, 2-([1,1’-Biphenyl]-4-yl)-1-(4-methoxypiperidin-1-yl)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its biphenyl and piperidine moieties are often found in pharmacologically active compounds.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry

Industrially, the compound could be used in the production of advanced materials, such as polymers or liquid crystals, due to its rigid biphenyl structure.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-1-(4-methoxypiperidin-1-yl)ethanone would depend on its specific biological target. Generally, compounds with similar structures may interact with receptors or enzymes, modulating their activity. The piperidine ring could enhance binding affinity to certain biological targets, while the biphenyl core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1-(4-methoxypiperidin-1-yl)ethanone: Lacks the biphenyl structure, potentially altering its biological activity.

    4-(4-Methoxyphenyl)piperidine: Similar piperidine moiety but different overall structure.

    Biphenyl derivatives: Various biphenyl compounds with different substituents can be compared for their unique properties.

Uniqueness

2-([1,1’-Biphenyl]-4-yl)-1-(4-methoxypiperidin-1-yl)ethanone is unique due to the combination of biphenyl and piperidine moieties, which may confer distinct chemical and biological properties. This combination can result in enhanced stability, specific binding interactions, and diverse reactivity.

Properties

IUPAC Name

1-(4-methoxypiperidin-1-yl)-2-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-23-19-11-13-21(14-12-19)20(22)15-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSLBHFTQRHPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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